molecular formula C7H10N2O3 B159534 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) CAS No. 126262-78-0

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI)

Cat. No.: B159534
CAS No.: 126262-78-0
M. Wt: 170.17 g/mol
InChI Key: QUHKASGGNUOSPC-UHFFFAOYSA-N
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Description

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It is a derivative of imidazole, a heterocyclic organic compound widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the employment of catalysts such as ZnCl2 for cycloaddition reactions . The choice of method depends on the desired substitution pattern and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazoles .

Scientific Research Applications

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, widely used in various applications.

    Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1H-Imidazole-1-acetic acid, 4,5-dimethyl-, 3-oxide (9CI) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • IUPAC Name: 2-(1H-imidazol-1-yl)acetic acid
  • Molecular Formula: C5_5H6_6N2_2O2_2
  • CAS Number: 22884-10-2
  • Average Molecular Weight: 126.1133 g/mol

Structural Representation:
The compound features an imidazole ring connected to an acetic acid moiety, contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activities of imidazole derivatives, including 1H-Imidazole-1-acetic acid, are attributed to their ability to interact with various biological targets:

  • Antitumor Activity: Imidazole derivatives have shown promise in anticancer research. For instance, studies have demonstrated that compounds with imidazole rings can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HL-60 using MTT assays .
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens. For example, imidazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Case Studies and Experimental Data

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of 4,5-dimethylimidazolium salts on cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner .
    • Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
    CompoundCell LineIC50 (µM)
    4,5-Dimethylimidazolium saltMCF-715
    4,5-Dimethylimidazolium saltHL-6012
    Lepidiline AFDIGROV18
    Lepidiline BUMUC320
  • Antimicrobial Activity:
    • Jain et al. conducted antimicrobial assays on various imidazole derivatives against common bacterial strains. The results indicated significant antibacterial activity:
    CompoundZone of Inhibition (mm)
    1H-Imidazole DerivativeE. coli: 20
    S. aureus: 25
    B. subtilis: 22

Pharmacological Applications

The pharmacological potential of imidazole derivatives extends beyond anticancer and antimicrobial activities:

  • Anti-inflammatory Effects: Some studies suggest that imidazole compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antidiabetic Properties: Research indicates that certain imidazole derivatives can improve insulin sensitivity and glucose metabolism, thus holding potential for diabetes management .

Properties

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-6(2)9(12)4-8(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHKASGGNUOSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1CC(=O)O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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